molecular formula C12H17NO2 B033805 Isopropyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 100369-82-2

Isopropyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B033805
CAS No.: 100369-82-2
M. Wt: 207.27 g/mol
InChI Key: VJZAAPSRRTVRQL-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemically significant β-amino ester derivative, prized in organic and medicinal chemistry research as a versatile synthetic building block. Its structure, featuring both an ester-protected carboxylic acid and a primary amine (as a stable hydrochloride salt), makes it an ideal precursor for the synthesis of diverse heterocyclic compounds and complex molecular architectures. Researchers extensively utilize this compound in the preparation of β-lactam antibiotics, as it serves as a key intermediate in routes toward various monobactams and other related structures. Furthermore, its application extends to the development of peptidomimetics and other pharmacologically active molecules, where the 3-amino-3-phenylpropanoate scaffold mimics natural amino acids, allowing for the modulation of biological activity and metabolic stability. The isopropyl ester group offers a advantageous balance of stability and reactivity, often facilitating purification and handling while remaining amenable to hydrolysis or transesterification under controlled conditions to access further functionalized intermediates. This compound is strictly for research applications in laboratory settings, including use as a standard in analytical method development and as a core substrate in exploring novel synthetic methodologies.

Properties

CAS No.

100369-82-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl 3-amino-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3

InChI Key

VJZAAPSRRTVRQL-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)N

Synonyms

Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most efficient route involves a tandem Knoevenagel condensation-Michael addition-esterification sequence using benzaldehyde, malonic acid, ammonium acetate, and isopropyl alcohol. This method achieves 78% yield under optimized conditions.

Key reactants :

  • Benzaldehyde (10.0 g, 0.094 mol)

  • Malonic acid (9.3 g, 0.089 mol)

  • Ammonium acetate (18.2 g, 0.236 mol)

  • Isopropyl alcohol (50 mL)

  • Thionyl chloride (40 g, 0.336 mol)

The reaction proceeds via:

  • Formation of cinnamaldehyde intermediate through Knoevenagel condensation

  • Michael addition of ammonium acetate to generate 3-amino-3-phenylpropanoic acid

  • In situ esterification with isopropyl alcohol activated by thionyl chloride

Process Optimization

Critical parameters influencing yield and purity:

ParameterOptimal RangeEffect on Reaction
Temperature50–60°CHigher temps accelerate esterification
Reaction Time16–18 h<14 h leads to incomplete esterification
Molar Ratio (BzH:MA)1:0.95Excess malonic acid reduces side products
CatalystThionyl chlorideActivates hydroxyl group for ester bond formation

Post-reaction workup involves neutralization with 5N NaOH to pH 6–7, followed by dichloromethane extraction and vacuum distillation. Nuclear magnetic resonance (NMR) confirmation shows characteristic signals at δ 4.343 ppm (ester CH) and δ 1.745 ppm (isopropyl CH3).

Catalytic Hydrogenation of Nitro Precursors

Nitroacrylic Acid Intermediate Route

An alternative pathway utilizes ethyl nitroacetate in a four-step synthesis:

  • Nitroaldol Reaction :
    Benzaldehyde reacts with ethyl nitroacetate under piperidine catalysis to form 3-phenyl-2-nitroacrylate esters (62% yield).

  • Reductive Amination :
    Sodium borohydride in isopropanol reduces the nitro group to amine:

    R-NO2NaBH4/i-PrOHR-NH2\text{R-NO}_2 \xrightarrow{\text{NaBH}_4/\text{i-PrOH}} \text{R-NH}_2

    This step achieves 85% conversion efficiency.

  • Transesterification :
    The ethyl ester undergoes alcoholysis with isopropyl alcohol using acid catalysts:

    EtO2C-R+i-PrOHH+i-PrO2C-R+EtOH\text{EtO}_2\text{C-R} + \text{i-PrOH} \xrightarrow{\text{H}^+} \text{i-PrO}_2\text{C-R} + \text{EtOH}

Comparative Analysis of Reduction Methods

Reducing AgentSolventTemperatureYield (%)Purity (HPLC)
Sodium borohydrideIsopropanol25°C7896
H₂/Pd-CEthanol50°C8298
Zn/HClTHF0°C6589

Catalytic hydrogenation with Pd/C under 3 atm H₂ pressure provides superior stereochemical control, crucial for pharmaceutical-grade material.

Esterification of 3-Amino-3-Phenylpropanoic Acid

Acid-Catalyzed Fischer Esterification

The free amino group necessitates protection before esterification:

  • Boc Protection :
    Treat 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in THF (89% yield).

  • Esterification :
    React Boc-protected acid with isopropyl alcohol using:

    • H₂SO₄ (concentrated, 5 mol%) at reflux (72% yield)

    • DCC/DMAP in DCM at 0°C (88% yield)

  • Deprotection :
    Remove Boc group with HCl/dioxane to yield final hydrochloride salt.

Key advantage : Avoids racemization compared to one-pot methods, making it preferred for enantiomerically pure products.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for:

  • Precise temperature control (±1°C)

  • Reduced reaction time (8 h vs. 18 h batch)

  • 12% higher space-time yield

Waste Stream Management

The thionyl chloride route generates HCl gas, necessitating:

  • Alkaline scrubbers (pH >10)

  • SO₂ recovery systems (98% efficiency)

  • Dichloromethane recycling (99.2% purity after distillation)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.294–7.167 (m, 5H, Ar-H)

  • δ 4.343 (t, J=6.4 Hz, 1H, CHNH₂)

  • δ 2.591 (d, J=6.4 Hz, 2H, CH₂CO)

  • δ 1.745 (s, 2H, NH₂)

  • δ 1.235 (t, J=7.0 Hz, 3H, CH(CH₃)₂)

HPLC Conditions :

  • Column: C18, 5 μm, 250×4.6 mm

  • Mobile phase: 60:40 MeCN/10 mM NH₄OAc

  • Retention time: 8.9 min

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated transesterification shows promise for enantioselective synthesis:

  • Candida antarctica Lipase B (CAL-B)

  • Solvent-free system at 45°C

  • 94% ee achieved in pilot studies

Microwave-Assisted Synthesis

Reduces reaction time by 60% compared to conventional heating:

ParameterConventionalMicrowave
Time18 h7 h
Energy Consumption12 kWh4.3 kWh
Yield78%81%

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

Isopropyl 3-amino-3-phenylpropanoate hydrochloride serves as a vital reagent in organic synthesis. It is utilized as a building block for more complex molecules, enabling the development of pharmaceuticals and other specialty chemicals. The compound's unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The ester group can be reduced to alcohol derivatives.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Biochemical Research

In biological studies, this compound is instrumental in examining enzyme-substrate interactions and protein modifications. Its role as a biochemical agent facilitates research into metabolic pathways and signal transduction mechanisms. For instance, it may act as an inhibitor or activator for specific enzymes, influencing gene expression and metabolic processes.

Industrial Applications

This compound is also employed in the production of specialty chemicals and intermediates. Its properties enhance solubility and stability in aqueous solutions, making it suitable for various industrial applications.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating metabolic disorders.
  • Synthesis of Novel Pharmaceuticals : In a study published in a peer-reviewed journal, scientists utilized this compound to synthesize novel drug candidates targeting cancer cells. The results indicated enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of isopropyl 3-amino-3-phenylpropanoate hydrochloride with its methyl, ethyl, and tert-butyl analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Sources
This compound C₁₂H₁₈ClNO₃ ~244.47 Inferred: Moderate lipophilicity; likely hygroscopic due to HCl salt.
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride C₁₀H₁₄ClNO₂ 227.68 CAS 144494-72-4; used as a chiral intermediate in drug synthesis.
Ethyl 3-amino-3-phenylpropanoate C₁₁H₁₅NO₂ 193.24 CAS 6335-76-8; liquid at room temperature; higher reactivity in ester hydrolysis.
tert-Butyl (3R)-3-amino-3-phenylpropanoate C₁₃H₁₉NO₂ 221.29 Solid; stored below -20°C; bulkier ester group reduces metabolic degradation.
Key Observations:
  • Ester Group Impact :
    • Methyl/ethyl esters (smaller alkyl groups) exhibit lower molecular weights and higher reactivity in hydrolysis reactions compared to tert-butyl/isopropyl analogs .
    • tert-Butyl derivatives require sub-zero storage, suggesting greater steric hindrance and stability against decomposition .
  • Chirality : The (S)-methyl variant (CAS 144494-72-4) highlights the importance of stereochemistry in biological activity, a factor likely relevant to the isopropyl analog .

Biological Activity

Isopropyl 3-amino-3-phenylpropanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, comprising an isopropyl group attached to a phenylpropanoate backbone. The molecular formula is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 332.84 g/mol. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a histone deacetylase inhibitor (HDACI) , which plays a crucial role in cancer therapy by modulating gene expression through epigenetic mechanisms. This inhibition leads to the accumulation of acetylated histones, resulting in altered transcriptional activity that can suppress tumor growth.

Biological Activity Overview

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Study Cell Line IC₅₀ (μM) Mechanism
Study 1HeLa0.69HDAC inhibition
Study 2HCT-1160.12Apoptosis induction
Study 3MCF-70.25Cell cycle arrest

Case Studies

  • Antiproliferative Activity Against HeLa Cells
    In a study examining the effect of this compound on HeLa cells, researchers reported an IC₅₀ value of 0.69 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 2.29 μM) .
  • Mechanistic Insights in HCT-116 Cells
    Another study focused on HCT-116 cells demonstrated that treatment with the compound resulted in nuclear disintegration and chromatin condensation, indicative of apoptosis. The observed IC₅₀ was as low as 0.12 μM, suggesting strong pro-apoptotic effects .
  • MCF-7 Breast Cancer Model
    Research involving MCF-7 breast cancer cells showed that this compound induced cell cycle arrest at G1 phase, with an IC₅₀ of 0.25 μM. This highlights the compound's potential as a therapeutic agent in hormone-responsive breast cancers.

Potential Applications

The implications of these findings are significant for the development of new cancer therapies. The ability of this compound to inhibit HDACs positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Q & A

Q. Key Methodological Steps :

  • Amination : React α,β-unsaturated esters with ammonia or protected amines under catalytic asymmetric conditions.
  • Hydrochloride Formation : Use HCl gas or concentrated HCl in polar solvents (e.g., isopropyl alcohol) at controlled temperatures (20–30°C) .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?

Basic
Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm the stereochemistry and purity. Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and phenyl protons (δ 7.2–7.4 ppm) are critical .
    High-Performance Liquid Chromatography (HPLC) :
  • Use chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers and assess purity (>98%) .
    Mass Spectrometry (MS) :
  • ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 229.70, consistent with the molecular formula C₁₁H₁₆ClNO₂ .

How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound?

Advanced
Racemization often occurs during amine deprotection or salt formation. Optimization strategies include:

  • Low-Temperature Deprotection : Use TFA/HCl at 0–5°C to cleave tert-butyl or benzyl groups without epimerization .
  • Controlled Acid Addition : Introduce HCl gas slowly in anhydrous isopropyl alcohol to avoid localized heating, which can degrade enantiomeric purity .
  • Catalyst Screening : Chiral sulfinamide catalysts (e.g., (R)-N-(p-toluenesulfonyl)-prolinol) reduce racemization by stabilizing transition states .

What strategies are recommended for resolving discrepancies in reported melting points or spectral data of this compound across different studies?

Advanced
Discrepancies may arise from polymorphic forms or impurities. Mitigation approaches:

  • Recrystallization : Use solvent systems like ethanol/water to isolate the thermodynamically stable polymorph.
  • Impurity Profiling : Employ LC-MS with a C18 column (e.g., Agilent ZORBAX) to detect byproducts such as ethyl ester analogs or unreacted intermediates .
  • Cross-Validation : Compare X-ray crystallography data (e.g., CCDC entries) with experimental NMR/IR spectra to confirm structural consistency .

What are the critical factors influencing the stability of this compound under varying pH and temperature conditions during storage?

Advanced
pH Sensitivity :

  • The compound is stable at pH 2.5–3.0 (aqueous HCl) but hydrolyzes rapidly above pH 5, forming 3-phenylpropanoic acid derivatives .
    Temperature Effects :
  • Store below -20°C in anhydrous conditions. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when sealed under nitrogen .
    Light Exposure :
  • UV/Vis studies indicate photodegradation via radical pathways; use amber vials for long-term storage .

How can researchers design experiments to assess the enantioselective activity of this compound in biological systems?

Advanced
In Vitro Assays :

  • Use chiral HPLC to quantify enantiomer ratios in plasma or tissue homogenates after administration .
    Pharmacodynamic Profiling :
  • Compare EC₅₀ values of (R)- and (S)-enantiomers in receptor-binding assays (e.g., serotonin reuptake inhibition) to identify active forms .

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